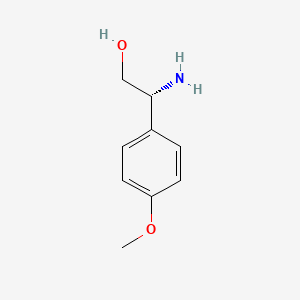
(R)-2-Amino-2-(4-methoxyphenyl)ethanol
Descripción general
Descripción
“®-2-Amino-2-(4-methoxyphenyl)ethanol” is a chemical compound with the molecular formula C9H12O2 . It is a member of the class of benzyl alcohols that is alpha-methylbenzyl alcohol substituted by a methoxy group at position 4 . It is used as an internal standard in the fluorous biphasic catalysis reaction .
Synthesis Analysis
The synthesis of “®-2-Amino-2-(4-methoxyphenyl)ethanol” can be achieved through biocatalytic processes. For instance, Saccharomyces uvarum has been used as a biocatalyst for the asymmetric bioreduction of 4-methoxyacetophenone . The reaction conditions, including pH, incubation temperature, time, and agitation level, were optimized to achieve higher conversion and enantiomeric excess .
Molecular Structure Analysis
The molecular structure of “®-2-Amino-2-(4-methoxyphenyl)ethanol” can be represented by the InChI string: InChI=1S/C9H12O2/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7,10H,1-2H3 . This indicates that the compound has 9 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms .
Chemical Reactions Analysis
The compound “®-2-Amino-2-(4-methoxyphenyl)ethanol” can participate in various chemical reactions. For instance, it can be used in the preparation of 4-(2-iodoethyl)phenol by refluxing it with 47% hydriodic acid . It can also be used for the preparation of chiral 3-aryl-3-substituted propanoic acids with anti-inflammatory activity .
Physical And Chemical Properties Analysis
“®-2-Amino-2-(4-methoxyphenyl)ethanol” has a molecular weight of 152.19 g/mol . More detailed physical and chemical properties are not available in the current literature.
Aplicaciones Científicas De Investigación
- Application : Hydrogels have emerged as promising candidates for biomedical applications, especially in the field of antibacterial therapeutics . They have unique structural properties, highly tunable physicochemical properties, and excellent biocompatibility .
- Methods : The integration of stimuli‐responsive functions into antibacterial hydrogels holds the potential to enhance their antibacterial properties and therapeutic efficacy . They dynamically respond to different external or internal stimuli, such as pH, temperature, enzymes, and light .
- Results : This synergistic approach, in contrast to conventional antibacterial materials, not only amplifies the antibacterial effect but also alleviates adverse side effects and diminishes the incidence of multiple infections and drug resistance .
- Application : Stem cell research combines biology, medicine, and technology, promising to alter health care and the understanding of human development .
- Methods : The use of embryonic stem cells (ESC) has sparked ethics debates . The International Society for Stem Cell Research (ISSCR) provides international stem cell research guidelines .
- Results : The ISSCR calls for local law and policy to adapt to developing stem cell research given cultural acceptance .
- Application : Siderophores are a class of small molecules renowned for their high iron binding capacity, essential for all life forms requiring iron .
- Methods : This article provides a detailed review of the diverse classifications, and biosynthetic pathways of siderophores .
- Results : The article emphasizes on siderophores synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways .
Stimuli‐Responsive Hydrogels for Antibacterial Applications
Cultural Relativity and Acceptance of Embryonic Stem Cell Research
Exploring the Biological Pathways of Siderophores
Drug Synthesis
- Application : This compound can be used in the synthesis of various chemical compounds .
- Methods : The specific methods of application or experimental procedures would depend on the particular compound being synthesized .
- Results : The outcomes obtained would also depend on the specific compound being synthesized .
- Application : This compound can be used in pharmaceutical research, particularly in the development of new drugs .
- Methods : The specific methods of application or experimental procedures would depend on the particular research being conducted .
- Results : The outcomes obtained would also depend on the specific research being conducted .
Chemical Synthesis
Pharmaceutical Research
Direcciones Futuras
The future directions for “®-2-Amino-2-(4-methoxyphenyl)ethanol” could involve further exploration of its synthesis methods, its potential applications in various industries, and its physical and chemical properties. For instance, it could be used in the preparation of other chiral compounds, which are important in the pharmaceutical industry .
Propiedades
IUPAC Name |
(2R)-2-amino-2-(4-methoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-12-8-4-2-7(3-5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNSMUSCZYUFHD-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-2-(4-methoxyphenyl)ethanol | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B2358452.png)
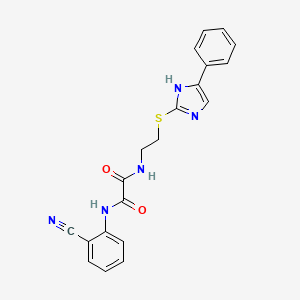
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2358457.png)
![N-(benzo[d][1,3]dioxol-5-yl)-7-(o-tolyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2358458.png)
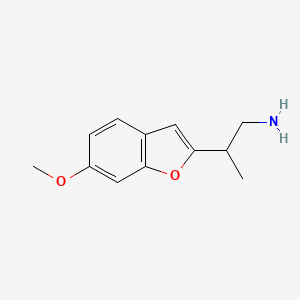
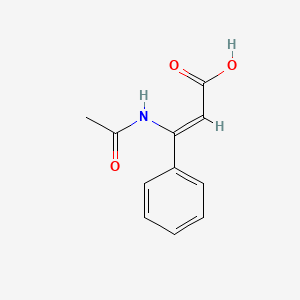
![3-cyclopropyl-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2358465.png)
![N-[5-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2358466.png)
![N-(3-cyano-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-4-methoxybenzamide](/img/structure/B2358467.png)
![Tert-butyl 4-[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-f]pyridazin-6-yl]-1,4-diazepane-1-carboxylate](/img/structure/B2358468.png)
![N-[3-(methylthio)phenyl]-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide](/img/structure/B2358469.png)
![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B2358470.png)
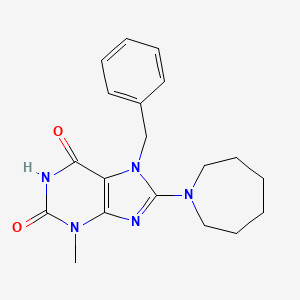
![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-(3,4-dimethylphenyl)pyridazin-3-one](/img/structure/B2358473.png)